molecular formula C15H17ClO4 B11835784 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- CAS No. 56327-02-7

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-

Katalognummer: B11835784
CAS-Nummer: 56327-02-7
Molekulargewicht: 296.74 g/mol
InChI-Schlüssel: NQPPDXRENIUTHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-Chlorophenyl)-1,4-dioxaspiro[45]decane-8-carboxylic acid is a complex organic compound characterized by a spirocyclic structure

Vorbereitungsmethoden

The synthesis of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves intricate reactions such as cyclocondensation and spirocyclization. One common synthetic route includes the use of pyridazine-4,5-dicarboxylic anhydride as a versatile synthon. Industrial production methods may involve microwave-assisted synthesis to enhance reaction efficiency.

Analyse Chemischer Reaktionen

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenation and nitration are typical substitution reactions for this compound.

    Cyclocondensation: This reaction is crucial for forming the spirocyclic structure.

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of nonlinear optical materials due to its unique structural features.

Wirkmechanismus

The mechanism of action for 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid depends on its interaction with biological targets. It may bind to specific proteins or enzymes, affecting their function. The exact molecular pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

    N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide: Shares a similar spirocyclic structure but differs in functional groups.

    1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride: Another spirocyclic compound with different substituents.

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid stands out due to its unique combination of a chlorophenyl group and a dioxaspirodecane ring system, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

56327-02-7

Molekularformel

C15H17ClO4

Molekulargewicht

296.74 g/mol

IUPAC-Name

8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C15H17ClO4/c16-12-3-1-11(2-4-12)14(13(17)18)5-7-15(8-6-14)19-9-10-20-15/h1-4H,5-10H2,(H,17,18)

InChI-Schlüssel

NQPPDXRENIUTHV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1(C3=CC=C(C=C3)Cl)C(=O)O)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.